Extended Elimination Half-Life: 40–43 Minutes vs. 3.4–6.8 Minutes for Oxytocin
Carbetocin demonstrates a terminal elimination half-life of 41 ± 11.9 minutes (0.4 mg IV dose) and 42.7 ± 10.6 minutes (0.8 mg IV dose) in nonpregnant women [1]. This represents a 4- to 10-fold prolongation relative to oxytocin, whose half-life is reported as 3.4–6.8 minutes across multiple pharmacokinetic studies [1][2]. The extended half-life is attributed to the replacement of the disulfide bond with a thioether bond, which confers resistance to aminopeptidase degradation [3].
| Evidence Dimension | Elimination half-life (human, nonpregnant women, IV administration) |
|---|---|
| Target Compound Data | 41 ± 11.9 minutes (0.4 mg IV); 42.7 ± 10.6 minutes (0.8 mg IV) |
| Comparator Or Baseline | Oxytocin: 3.4 minutes (Gazis, 1978) to 6.8 minutes (Schramme et al., 2008) |
| Quantified Difference | Approximately 6–12× longer half-life; 4–10× longer duration of action |
| Conditions | Healthy nonpregnant women; radioimmunoassay detection; single IV bolus administration |
Why This Matters
Procurement of carbetocin enables single-dose bolus administration protocols versus continuous oxytocin infusion requirements, reducing nursing workload and eliminating infusion pump dependency.
- [1] Sweeney G, Holbrook AM, Levine M, et al. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women. Current Therapeutic Research. 1990;47(3):528-540. View Source
- [2] Schramme AR, et al. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses. Equine Vet J. 2008;40(7):658-661. View Source
- [3] Rath W. Prevention of postpartum haemorrhage with the oxytocin analogue carbetocin. Eur J Obstet Gynecol Reprod Biol. 2009;147(1):15-20. View Source
